

Spectral Data Analysis of N-Boc-2-iodoaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Boc-2-iodoaniline**

Cat. No.: **B062990**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **N-Boc-2-iodoaniline**, a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and organic synthesis, offering detailed experimental protocols and data interpretation.

Data Presentation

The quantitative spectral data for **N-Boc-2-iodoaniline** are summarized in the tables below for easy reference and comparison.

Table 1: ^1H NMR Spectral Data of **N-Boc-2-iodoaniline** (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.2 (broad s)	Singlet (broad)	1H	N-H
7.82	Doublet (d)	1H	Ar-H
7.35	Triplet (t)	1H	Ar-H
6.85	Triplet (t)	1H	Ar-H
7.65	Doublet (d)	1H	Ar-H
1.52	Singlet	9H	$-\text{C}(\text{CH}_3)_3$

Table 2: ^{13}C NMR Spectral Data of **N-Boc-2-iodoaniline** (CDCl_3 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
152.8	$\text{C}=\text{O}$ (carbamate)
141.5	C-N
139.2	Ar-CH
129.5	Ar-CH
125.0	Ar-CH
123.8	Ar-CH
97.0	C-I
81.5	$-\text{C}(\text{CH}_3)_3$
28.3	$-\text{C}(\text{CH}_3)_3$

Table 3: IR Spectral Data of **N-Boc-2-iodoaniline**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400	N-H	Stretch
~3050	C-H (aromatic)	Stretch
2980-2850	C-H (aliphatic)	Stretch
~1730	C=O (carbamate)	Stretch
~1580	C=C (aromatic)	Stretch
~1520	N-H	Bend
~1240, ~1160	C-O (ester)	Stretch
~750	C-H (aromatic)	Out-of-plane bend

Table 4: Mass Spectrometry (MS) Data of **N-Boc-2-iodoaniline**

m/z	Proposed Fragment
319	[M] ⁺
263	[M - C ₄ H ₈] ⁺
219	[M - Boc] ⁺
192	[M - C ₄ H ₉ O ₂] ⁺
92	[C ₆ H ₆ N] ⁺
57	[C ₄ H ₉] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **N-Boc-2-iodoaniline**.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.

 ^1H NMR Acquisition:

- Spectrometer: 400 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: -2 to 12 ppm

 ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: -10 to 220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
- Record a background spectrum.
- Place a small, representative sample of solid **N-Boc-2-iodoaniline** directly onto the ATR crystal.
- Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

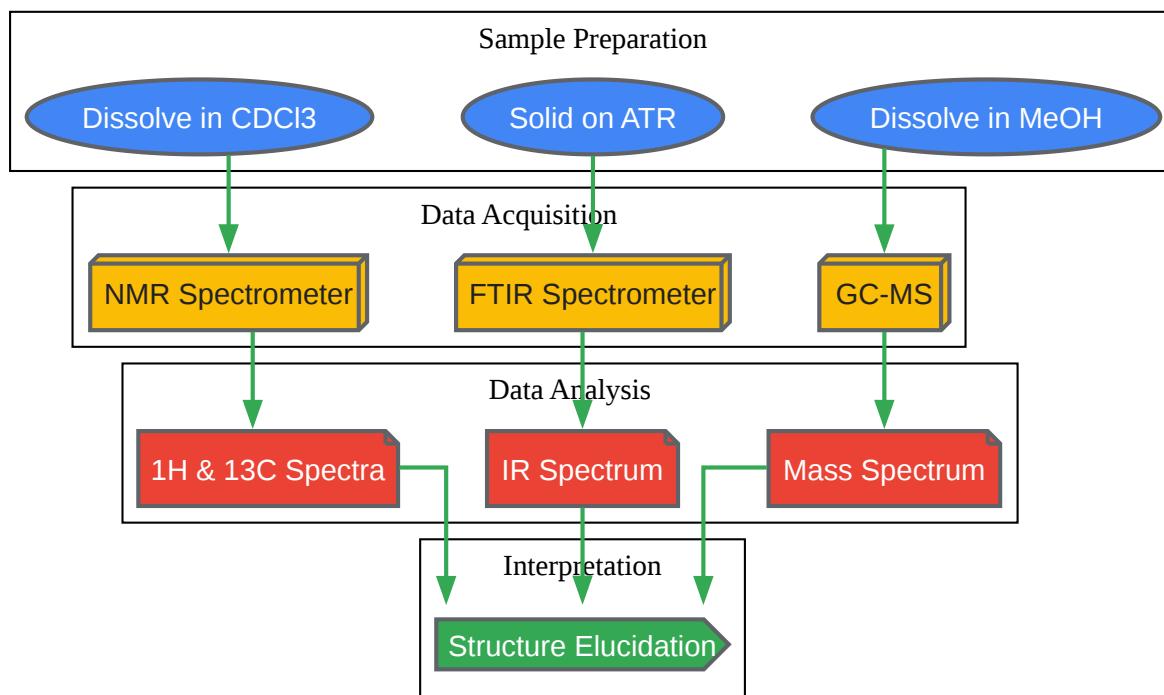
Data Acquisition:

- Spectrometer: FTIR spectrometer
- Accessory: ATR
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32

Mass Spectrometry (MS)

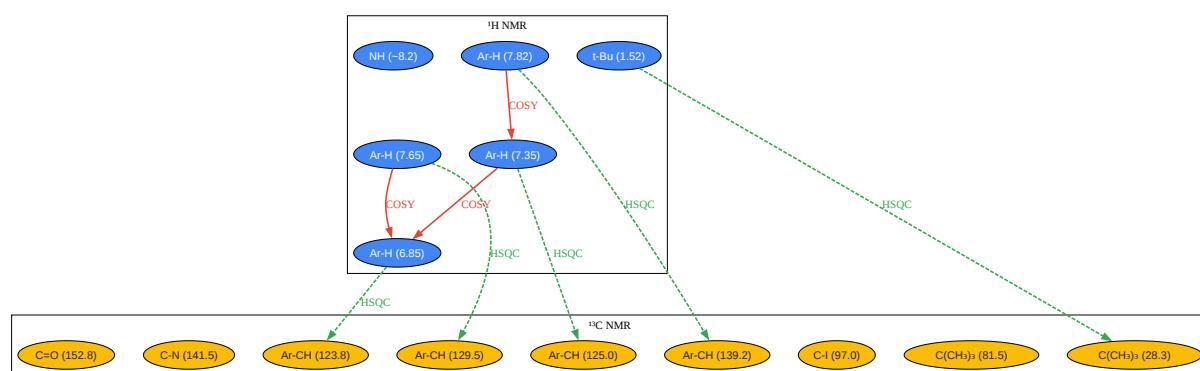
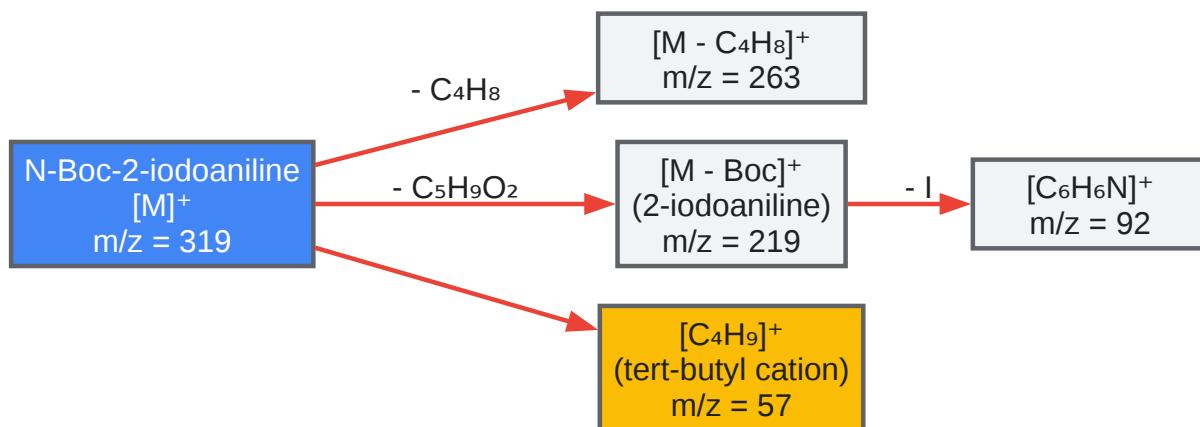
Sample Preparation:

- Prepare a dilute solution of **N-Boc-2-iodoaniline** in a volatile organic solvent such as methanol or acetonitrile (approximately 1 mg/mL).


Data Acquisition (Electron Ionization - EI):

- Spectrometer: Gas Chromatograph-Mass Spectrometer (GC-MS)
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 50-500 m/z

- Inlet System: GC inlet for sample introduction.



Mandatory Visualizations

The following diagrams illustrate key relationships and workflows in the spectral analysis of **N-Boc-2-iodoaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **N-Boc-2-iodoaniline**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectral Data Analysis of N-Boc-2-iodoaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b062990#spectral-data-analysis-of-n-boc-2-iodoaniline-nmr-ir-ms\]](https://www.benchchem.com/product/b062990#spectral-data-analysis-of-n-boc-2-iodoaniline-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com